2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide
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Overview
Description
2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide is an organic compound that features a benzamide core substituted with difluoro groups and a thiophene ring
Preparation Methods
The synthesis of 2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors.
Introduction of Difluoro Groups: The difluoro groups are introduced via electrophilic fluorination reactions.
Coupling Reactions: The thiophene ring is then coupled with the benzamide core through various coupling reactions, such as Suzuki or Heck coupling.
Final Assembly: The final compound is assembled by linking the oxan-4-yl group to the benzamide core under specific reaction conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro groups can undergo nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Coupling Reactions: The thiophene ring can participate in various coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Due to its unique structural properties, the compound is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential as a biochemical probe or therapeutic agent.
Industrial Applications: The compound is also studied for its potential use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2,4-Difluoro-N-[4-(thiophen-2-yl)oxan-4-yl]benzamide can be compared with other similar compounds, such as:
2,4-Difluorobenzamide: Lacks the thiophene and oxan-4-yl groups, resulting in different chemical and biological properties.
Thiophene-2-carboxamide: Contains the thiophene ring but lacks the difluoro and oxan-4-yl groups.
4-(Thiophen-2-yl)oxan-4-yl derivatives: Similar structure but with different substituents on the benzamide core.
Properties
IUPAC Name |
2,4-difluoro-N-(4-thiophen-2-yloxan-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2NO2S/c17-11-3-4-12(13(18)10-11)15(20)19-16(5-7-21-8-6-16)14-2-1-9-22-14/h1-4,9-10H,5-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBFKICRBOYOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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